Sodium ethenesulfonate

Description

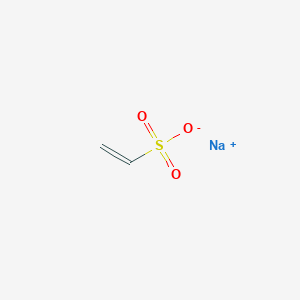

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;ethenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYYYTVSBPRQCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1184-84-5 (Parent), 26101-52-0 (Parent) | |

| Record name | Sodium vinylsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenesulfonic acid, sodium salt (1:1), homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009002975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0027513 | |

| Record name | Sodium ethenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethenesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3039-83-6, 9002-97-5 | |

| Record name | Sodium vinylsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenesulfonic acid, sodium salt (1:1), homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009002975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium ethenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium ethylenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM VINYLSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7K3L38Z7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of sodium ethenesulfonate?

For Researchers, Scientists, and Drug Development Professionals

Sodium ethenesulfonate, also known as sodium vinylsulfonate, is a versatile organosulfur compound with significant applications across various scientific and industrial domains. Its unique bifunctional structure, featuring a reactive vinyl group and a polar sulfonate group, makes it a valuable monomer for polymerization and an intermediate in organic synthesis. This guide provides an in-depth overview of its physical and chemical properties, supported by experimental methodologies and logical workflows.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a clear reference for laboratory and development applications.

| Property | Value | Citations |

| Molecular Formula | C₂H₃NaO₃S | [1][2][3] |

| Molecular Weight | ~130.10 g/mol | [1][2][4] |

| CAS Number | 3039-83-6 | [1][2][3] |

| Appearance | Colorless to light yellow liquid (commonly as a 25-30% aqueous solution) | [1][2] |

| Melting Point | -20 °C | [1][2][5] |

| Boiling Point | 100 °C (at 101,325 Pa) | [1][2][5] |

| Density | 1.176 g/mL at 25 °C | [1][2][3] |

| Refractive Index | n₂₀/D 1.376 | [1][2] |

| pKa | -2.71 at 20 °C | [1][2][5] |

| LogP (octanol/water) | -1.01 at 20 °C | [1][5] |

| Vapor Pressure | 0 Pa at 25 °C | [1][2][5] |

| Water Solubility | Highly soluble | [1][2][3] |

| Methanol Solubility | Slightly soluble | [1][2][5] |

| Organic Solvent Solubility | Generally poor | [1] |

Chemical Reactivity and Stability

This compound's chemical behavior is largely dictated by its activated carbon-carbon double bond.[2] This high reactivity allows it to readily participate in various chemical reactions.

Key Reactions:

-

Addition Reactions: The double bond is susceptible to nucleophilic attack. For instance, it reacts with ammonia to form 2-aminoethanesulfonic acid (taurine).[2]

-

Polymerization: It serves as a monomer in the production of polyvinylsulfonic acid and other copolymers.[1][2] These polymers are notable for their use as ion-conductive membranes in fuel cells and as photoresists in the electronics industry.[2]

Stability:

The compound is stable under normal ambient conditions.[1][3] For long-term storage, it is recommended to keep it at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1][2] It is also noted to be light-sensitive and should be stored accordingly to prevent degradation.[1][2] this compound is incompatible with strong oxidizing agents.[1][3]

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed to understand the compound's polarity.

-

Objective: To determine the solubility of this compound in polar (e.g., water) and non-polar (e.g., kerosene) solvents.

-

Apparatus: Test tubes, spatula, vortex mixer (optional).

-

Procedure:

-

Label two separate test tubes.

-

Add a standardized volume of deionized water to the first test tube and an equal volume of the non-polar solvent to the second.

-

Introduce a small, measured amount of this compound into each test tube.

-

Agitate both test tubes vigorously for a set period to facilitate dissolution.

-

Observe and record the extent to which the compound has dissolved in each solvent, noting if the resulting solution is clear, cloudy, or if solid remains.[2]

-

Melting Point Determination

The capillary method is a standard technique for determining the melting point of a solid substance.[5][6]

-

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

-

Procedure:

-

Ensure the sample is in a finely powdered, dry state.[6]

-

Pack a small amount of the sample into a capillary tube to a height of 1-2 cm.[7]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to obtain an approximate melting point, then allow the apparatus to cool.

-

Perform a second, more precise measurement by heating at a slower rate (e.g., 2 °C/min) as the temperature approaches the approximate melting point.

-

Record the temperature at which the substance first begins to melt (t1) and the temperature at which it is completely molten (t2). The melting point is reported as this range.[7]

-

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise method for determining the acid dissociation constant (pKa).[8]

-

Objective: To determine the pKa of ethenesulfonic acid by titrating its sodium salt.

-

Apparatus: Potentiometer with a pH electrode, burette, magnetic stirrer, reaction vessel.

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.[9]

-

Prepare a solution of this compound of a known concentration (e.g., 1 mM) in deionized water.[9]

-

To ensure a constant ionic strength, 0.15 M potassium chloride can be added to the solution.[9]

-

Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide.[9]

-

Place the solution in the reaction vessel with the pH electrode immersed and stir continuously.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Record the pH value after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[10]

-

Logical Workflow and Visualization

The industrial synthesis of this compound can be visualized as a multi-step chemical process. The following diagram, generated using Graphviz, illustrates a common synthetic route.

Caption: Synthesis of this compound.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, intended to aid researchers and professionals in its application and development. The provided experimental protocols offer a starting point for the verification and further characterization of this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. embibe.com [embibe.com]

- 3. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 4. researchgate.net [researchgate.net]

- 5. thinksrs.com [thinksrs.com]

- 6. westlab.com [westlab.com]

- 7. byjus.com [byjus.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

A Comprehensive Technical Guide to the Synthesis and Purification of Sodium Ethenesulfonate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of sodium ethenesulfonate (also known as sodium vinylsulfonate), a versatile monomer crucial for the development of various polymers and functional materials used in the pharmaceutical and biotechnology industries. This document outlines key synthesis methodologies, purification protocols, and analytical characterization techniques to ensure the production of high-purity this compound for research and development purposes.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the available starting materials, desired scale, and purity requirements. Two common laboratory-scale methods are detailed below.

Synthesis from Ethanol and Sulfur Trioxide

This method involves the sulfonation of ethanol to form ethionic acid, which is then converted to this compound upon treatment with a sodium hydroxide solution.[1]

Reaction Scheme:

C₂H₅OH + 2 SO₃ → HO₃SOCH₂CH₂SO₃H (Ethionic Acid) HO₃SOCH₂CH₂SO₃H + 3 NaOH → CH₂=CHSO₃Na + Na₂SO₄ + 3 H₂O

Experimental Protocol:

-

Preparation of Ethionic Acid: In a flask equipped with a stirrer and a gas inlet tube, place 45g (0.98 mole) of absolute ethanol and cool the flask to 0-5°C.[2] Over a period of 80 minutes, introduce 80g (1 mole) of gaseous sulfur trioxide above the surface of the stirred ethanol.[2] After the addition is complete, raise the temperature to 50°C and introduce a second mole of sulfur trioxide at the same rate.[1][2] The resulting product is crude ethionic acid.

-

Conversion to this compound: Prepare a solution of 3.2 moles of sodium hydroxide in 384 mL of water and maintain the temperature at 65°C.[1] Slowly add the prepared ethionic acid to the sodium hydroxide solution. Heat the resulting mixture at 65-70°C for two hours.[1]

-

Work-up: Cool the reaction mixture and neutralize it to a pH of 8 with sulfuric acid.[1] Chill the solution to precipitate sodium sulfate (Glauber's salt).[1] Filter the precipitate and wash it with ice-water.[1] The combined filtrate contains the this compound.

Synthesis from Sodium 2-Chloroethanesulfonate

This method involves the dehydrohalogenation of sodium 2-chloroethanesulfonate to yield this compound.

Reaction Scheme:

ClCH₂CH₂SO₃Na + NaOH → CH₂=CHSO₃Na + NaCl + H₂O

Experimental Protocol:

A detailed experimental protocol for the synthesis of the precursor, sodium 2-chloroethanesulfonate, is provided below, followed by its conversion to this compound.

1.2.1. Synthesis of Sodium 2-Chloroethanesulfonate Monohydrate:

-

In a three-necked flask, dissolve 0.8 mol of sodium sulfite, 0.08 mol of copper(I) chloride, and 0.02 mol of tetrabutylammonium chloride in 440 mL of water.[3]

-

Heat the mixture to 50°C and slowly add 4 mol of 1-bromo-2-chloroethane dropwise over 1 hour.[3]

-

Continue stirring the reaction mixture at 50°C for an additional 30 minutes.[3]

-

Cool the solution to 40°C and allow the layers to separate. Recover the lower layer of unreacted 1-bromo-2-chloroethane.[3]

-

Evaporate the upper aqueous layer under reduced pressure to obtain a slurry.[3]

-

Add 500 mL of methanol to the residue, reflux for 30 minutes, and filter while hot to remove sodium chloride.[3]

-

Cool the filtrate to 0°C for 2 hours to precipitate the product.[3]

-

Filter the crystals and dry them at 50°C to obtain sodium 2-chloroethanesulfonate monohydrate.[3] A yield of 92.7% with a purity of 99.5% has been reported for this procedure.[3]

1.2.2. Conversion to this compound:

The dehydrohalogenation of sodium 2-chloroethanesulfonate is typically achieved by treatment with a strong base like sodium hydroxide. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of this compound.

Purification of this compound

Purification is a critical step to obtain this compound of high purity, suitable for research applications, particularly in polymerization studies where impurities can significantly affect the outcome.

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.

Experimental Protocol for Recrystallization:

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is a salt, polar solvents are generally used. Ethanol (95%) and methanol have been reported for the recrystallization of related sulfonated compounds.[4] A mixture of solvents, such as isopropanol/water, can also be effective.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent system.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent. A recovery of 75-80% has been reported for the recrystallization of a similar compound from alcohol.[4]

Purification by Precipitation

Precipitation by adding a non-solvent to a solution of the compound is another effective purification method.

Experimental Protocol for Precipitation:

-

Dissolve the crude this compound in a suitable solvent in which it is highly soluble (e.g., water).

-

Slowly add a non-solvent (e.g., ethanol or isopropanol) in which this compound has low solubility, until the solution becomes cloudy.

-

Allow the mixture to stand to allow for complete precipitation.

-

Collect the precipitate by filtration, wash with the non-solvent, and dry under vacuum.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis of this compound - A Comparison of Methods

| Synthesis Route | Starting Materials | Reported Yield | Reported Purity | Reference |

| From Ethanol and Sulfur Trioxide | Ethanol, Sulfur Trioxide, Sodium Hydroxide | 80% | - | [1][2] |

| From Sodium 2-chloroethanesulfonate | Sodium 2-chloroethanesulfonate, Sodium Hydroxide | - | - | - |

| Precursor Synthesis | 1-bromo-2-chloroethane, Sodium Sulfite | 92.7% | 99.5% | [3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₃NaO₃S |

| Molecular Weight | 130.10 g/mol |

| Appearance | White crystalline powder or colorless to light-yellowish liquid solution |

| Solubility | Soluble in water; slightly soluble in methanol |

Analytical Characterization

To confirm the identity and assess the purity of the synthesized this compound, various analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. For this compound, the vinyl protons typically appear in the range of δ 5.8–6.2 ppm. Quantitative NMR (qNMR) can be used to determine the purity of the sample by integrating the signals of the analyte against a certified internal standard.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

S=O stretching: ~1180 cm⁻¹[6]

-

SO₃⁻ symmetric stretching: ~1047 cm⁻¹[6]

-

C=C stretching: ~1640 cm⁻¹

-

=C-H bending (out-of-plane): ~959 cm⁻¹[6]

Visualizations

The following diagrams illustrate the synthesis and purification workflows described in this guide.

Caption: Synthesis of this compound from Ethanol.

Caption: General Purification Workflow for this compound.

References

A Technical Guide to Sodium Ethenesulfonate in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ethenesulfonate, also known as sodium vinylsulfonate, is a highly versatile and functional monomer that has garnered significant attention in the field of biomedical research. Its unique chemical structure, featuring a reactive vinyl group and a hydrophilic sulfonate group, allows for its polymerization into a variety of copolymers with tunable properties.[1][2] This technical guide provides an in-depth overview of the core applications of this compound in drug delivery and tissue engineering, complete with experimental protocols, quantitative data, and visual representations of key processes and pathways. The incorporation of the sulfonate group imparts desirable characteristics to biomaterials, such as enhanced water solubility, biocompatibility, and specific interactions with biological molecules and cells.[3]

Key Applications in Biomedical Research

The primary applications of this compound in the biomedical field are centered around its use in the synthesis of functional polymers for drug delivery systems and tissue engineering scaffolds.

Drug Delivery Systems

This compound is a key component in the development of "smart" hydrogels for controlled drug delivery. These hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids.[4] The presence of the sulfonate groups, often in combination with other functional groups like carboxylic acids, imparts pH-sensitivity to the hydrogels.[5] This property is particularly advantageous for oral drug delivery, where the hydrogel can protect the encapsulated drug from the harsh acidic environment of the stomach and then release it in the more neutral or alkaline environment of the intestines.[5]

Mechanism of pH-Responsive Drug Release:

At low pH (e.g., in the stomach), the carboxylic acid groups in the copolymer are protonated, leading to a collapsed hydrogel state with minimal drug release. As the pH increases (e.g., in the intestines), these groups ionize, causing electrostatic repulsion between the polymer chains. This repulsion leads to swelling of the hydrogel and subsequent release of the entrapped drug.[6] The highly acidic nature of the sulfonate groups (pKa ≈ -2.1) ensures they remain ionized across a wide physiological pH range, contributing to the overall hydrophilicity and swelling capacity of the hydrogel.

Tissue Engineering

In tissue engineering, the goal is to develop scaffolds that can support cell attachment, proliferation, and differentiation to promote the regeneration of damaged tissues.[7] Polymers containing this compound are utilized for both creating these scaffolds and for modifying the surface of existing biomaterials to improve their biocompatibility and bioactivity.[3][8]

The negatively charged sulfonate groups can mimic the structure of naturally occurring glycosaminoglycans in the extracellular matrix (ECM), which play a crucial role in cell signaling and tissue development.[3] This biomimicry can enhance cell adhesion and influence cell behavior, such as promoting the osteogenic differentiation of mesenchymal stem cells.[9][10] Furthermore, the sulfonate groups can bind to and sequester growth factors, such as bone morphogenetic proteins (BMPs), creating a localized and sustained release that can enhance tissue regeneration.[9][10]

Quantitative Data

The following tables summarize key quantitative data related to the properties and performance of this compound-based biomaterials.

Table 1: Mechanical Properties of Hydrogels

| Hydrogel Composition | Compressive Modulus (kPa) | Tensile Strength (MPa) | Reference |

| Chitosan-based hydrogel | 80 - 140 | - | [11] |

| Poly(vinyl alcohol) hydrogel (75% water) | 1,000 - 18,000 | - | [12] |

| Poly(vinyl alcohol) hydrogel (80% water) | - | - | [12] |

| Gelatin-based hydrogel | - | up to 156 | [13] |

| SA/P(AAM-AAC-OMA)-Fe3+ hydrogel | - | - | [14] |

Table 2: Drug Release Kinetics from pH-Sensitive Hydrogels

| Hydrogel System | Drug | Release Mechanism | Diffusional Exponent (n) | Reference |

| 2-hydroxyethyl methacrylate-co-acrylic acid | Theophylline | Non-Fickian | 0.5 < n < 1.0 | [15] |

| Chitosan/carrageenan beads | Diclofenac sodium | Swelling-controlled | - | [6] |

| Poly(acrylic-co-vinylsulfonic) acid | Isosorbide mononitrate | pH-dependent | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of this compound-based biomaterials.

Synthesis of Poly(acrylic acid-co-sodium vinylsulfonate) Hydrogel

Materials:

-

Acrylic acid (AA)

-

Sodium vinylsulfonate (SVS)

-

Ethylene glycol dimethacrylate (EGDMA) as a cross-linker

-

Benzoyl peroxide (BPO) as an initiator

-

Distilled water

-

Ethanol

Procedure:

-

Prepare a solution of SVS by dissolving the required amount in distilled water with constant stirring.

-

In a separate container, dissolve the specified amounts of EGDMA and BPO in acrylic acid.

-

Add the AA mixture to the SVS solution under continuous stirring until a homogenous solution is obtained.

-

Pour the final mixture into glass molds.

-

Place the molds in a pre-heated oven at 50°C for 2 hours, then increase the temperature to 60°C for 24 hours to ensure complete polymerization.[5]

-

After polymerization, remove the hydrogel from the molds and cut it into discs of the desired size.

-

Wash the hydrogel discs thoroughly with a 50:50 (v/v) ethanol-water mixture to remove any unreacted monomers and initiator.[5]

-

Dry the hydrogel discs at 40°C until a constant weight is achieved and store them in a desiccator.[5]

In Vitro Drug Release Study

Materials:

-

Drug-loaded hydrogel discs

-

Simulated Gastric Fluid (SGF, pH 1.2)

-

Simulated Intestinal Fluid (SIF, pH 7.4)

-

USP Dissolution Apparatus II

-

UV-Vis Spectrophotometer

Procedure:

-

Place a pre-weighed, drug-loaded hydrogel disc in the dissolution apparatus vessel containing 500 mL of SGF maintained at 37°C and stirred at 100 rpm.[16]

-

After 2 hours, withdraw a sample of the dissolution medium for analysis.

-

Carefully remove the hydrogel disc and transfer it to a new vessel containing 500 mL of SIF, also maintained at 37°C and stirred at 100 rpm.

-

At predetermined time intervals, withdraw samples from the SIF and replace them with an equal volume of fresh SIF to maintain sink conditions.

-

Analyze the concentration of the released drug in the withdrawn samples using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

-

Calculate the cumulative percentage of drug released over time.

Cell Viability Assay (MTT Assay)

Materials:

-

Cells (e.g., fibroblasts, osteoblasts)

-

Cell culture medium

-

96-well culture plates

-

This compound-based biomaterial (e.g., films, hydrogel extracts)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[3]

-

Expose the cells to the biomaterial. This can be done by placing thin films of the material at the bottom of the wells or by adding extracts of the material to the cell culture medium.

-

Incubate for the desired period (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (cells not exposed to the biomaterial).

Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and a representative signaling pathway relevant to the biomedical applications of this compound.

Conclusion

This compound is a valuable monomer for the creation of advanced biomaterials with significant potential in biomedical research and clinical applications. Its incorporation into polymers allows for the development of sophisticated drug delivery systems with controlled release profiles and biocompatible scaffolds that can actively promote tissue regeneration. The ability to tailor the properties of these materials by copolymerization with other monomers opens up a wide range of possibilities for designing next-generation medical devices and therapies. Further research into the specific interactions between this compound-containing polymers and biological systems will continue to drive innovation in this exciting field.

References

- 1. CAS 3039-83-6: Sodium vinylsulfonate | CymitQuimica [cymitquimica.com]

- 2. adakem.com [adakem.com]

- 3. Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review [mdpi.com]

- 4. talk.observablehq.com [talk.observablehq.com]

- 5. Recent advances on small molecules in osteogenic differentiation of stem cells and the underlying signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Biocompatibility Assessment of a Thermosensitive Injectable Chitosan-Based Hydrogel for Musculoskeletal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonate Hydrogel-siRNA Conjugate Facilitates Osteogenic Differentiation of Mesenchymal Stem Cells by Controlled Gene Silencing and Activation of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonate Hydrogel-siRNA Conjugate Facilitates Osteogenic Differentiation of Mesenchymal Stem Cells by Controlled Gene Silencing and Activation of BMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanical properties of a novel PVA hydrogel in shear and unconfined compression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. All Resources - Site Guide - NCBI [ncbi.nlm.nih.gov]

- 15. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EN ISO 10993 - Biocompatibility testing of medical device [hygcen.de]

The Role of Sodium Ethenesulfonate in Nanotechnology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of nanoparticles to enhance their stability, biocompatibility, and targeting capabilities is a cornerstone of nanomedical research. Among the various materials utilized for surface modification, sulfonated polymers have garnered significant attention due to their unique physicochemical properties. This technical guide explores the use of sodium ethenesulfonate and its polymerized form, poly(this compound), in the field of nanotechnology. While specific data for this compound is emerging, this guide draws upon the extensive research on the closely related and widely used poly(sodium 4-styrene sulfonate) (PSS) to provide a comprehensive overview of the potential applications, experimental methodologies, and biological interactions of nanoparticles functionalized with sulfonated polymers. This document aims to serve as a valuable resource for researchers and professionals in drug development by providing detailed protocols, quantitative data, and visual representations of experimental workflows and potential biological pathways.

Introduction

This compound, also known as sodium vinylsulfonate, is a water-soluble monomer that can be polymerized to form poly(this compound), a polyelectrolyte with a high density of negatively charged sulfonate groups. These sulfonate moieties impart unique properties to nanoparticles when used as a surface coating, including:

-

Colloidal Stability: The strong negative charge provided by the sulfonate groups leads to electrostatic repulsion between nanoparticles, preventing aggregation and enhancing their stability in physiological solutions.

-

Biocompatibility: The hydrophilic nature of the sulfonate groups can reduce non-specific protein adsorption, a crucial step in avoiding the rapid clearance of nanoparticles by the reticuloendothelial system (RES).

-

Drug Delivery: The polymer shell can be designed to encapsulate therapeutic agents, and the pH-responsive nature of some sulfonated polymers can be exploited for controlled drug release in specific microenvironments, such as tumors.

This guide will delve into the practical aspects of utilizing this compound and its polymer in nanotechnology, with a focus on experimental procedures and quantitative characterization.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and functionalization of nanoparticles. The following sections provide generalized protocols that can be adapted for the use of poly(this compound).

Synthesis of Poly(this compound) - Functionalized Gold Nanoparticles

This protocol describes a common method for the synthesis of gold nanoparticles with a poly(this compound) coating.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Sodium citrate dihydrate

-

This compound

-

Potassium persulfate (KPS) (or other suitable initiator)

-

Deionized water

Procedure:

-

Gold Nanoparticle Seed Synthesis:

-

A solution of HAuCl₄ (e.g., 1 mM) in deionized water is heated to boiling with vigorous stirring.

-

A solution of sodium citrate (e.g., 38.8 mM) is rapidly added to the boiling HAuCl₄ solution.

-

The solution is kept boiling for 15-30 minutes, during which the color will change from yellow to deep red, indicating the formation of gold nanoparticles.

-

The solution is cooled to room temperature.

-

-

Polymerization of this compound:

-

In a separate reaction vessel, dissolve this compound monomer in deionized water.

-

Add the gold nanoparticle seed solution to the monomer solution under stirring.

-

Heat the mixture to a desired temperature (e.g., 70-80 °C).

-

Initiate the polymerization by adding a solution of the initiator (e.g., KPS).

-

Allow the reaction to proceed for a specified time (e.g., 4-6 hours) under an inert atmosphere (e.g., nitrogen).

-

-

Purification:

-

The resulting nanoparticle suspension is purified by repeated centrifugation and resuspension in deionized water to remove unreacted monomers, initiator, and excess polymer.

-

Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to ensure the quality and reproducibility of the synthesized nanoparticles.

Techniques:

-

Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.

-

Zeta Potential Measurement: To quantify the surface charge of the nanoparticles, which is indicative of their colloidal stability.

-

Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles and confirm the presence of the polymer coating.

-

UV-Vis Spectroscopy: To monitor the synthesis of gold nanoparticles through their characteristic surface plasmon resonance (SPR) peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the sulfonate groups from the polymer on the nanoparticle surface.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles functionalized with a sulfonated polymer, poly(sodium 4-styrene sulfonate) (PSS), which is expected to have similar properties to poly(this compound).

Table 1: Physicochemical Properties of PSS-Functionalized Nanoparticles

| Nanoparticle Core | Coating Polymer | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Gold (Au) | PSS | 50 - 100 | < 0.2 | -30 to -50 | |

| Iron Oxide (Fe₃O₄) | PSS | 100 - 200 | < 0.3 | -25 to -45 | |

| Silica (SiO₂) | PSS | 150 - 250 | < 0.25 | -35 to -55 |

Table 2: In Vitro Drug Release from PSS-Coated Nanoparticles

| Nanoparticle System | Drug | Release at pH 7.4 (24h, %) | Release at pH 5.5 (24h, %) | Release Mechanism | Reference |

| PSS-coated Silica | Doxorubicin | ~20% | ~60% | pH-responsive | |

| PSS-coated Gold | Curcumin | ~15% | ~50% | pH-responsive |

Table 3: Cytotoxicity of PSS-Functionalized Nanoparticles (MTT Assay)

| Nanoparticle System | Cell Line | IC₅₀ (µg/mL) | Incubation Time (h) | Reference |

| PSS-coated Gold | HeLa | > 200 | 24 | |

| PSS-coated Iron Oxide | MCF-7 | > 150 | 48 |

Visualizations: Workflows and Pathways

Visual representations are critical for understanding complex processes in nanotechnology and cell biology. The following diagrams were generated using the DOT language.

Experimental Workflow

Potential Cellular Uptake and Signaling Pathway

The cellular entry of nanoparticles is a complex process that can trigger various downstream signaling events. Negatively charged nanoparticles, such as those coated with poly(this compound), are often internalized via endocytic pathways.

Conclusion and Future Perspectives

This compound and its polymer present a promising platform for the development of advanced nanomaterials for biomedical applications. The high negative charge density, water solubility, and potential for controlled polymerization make it an attractive candidate for creating stable, biocompatible, and effective drug delivery systems. While much of the current literature focuses on the analogous poly(sodium 4-styrene sulfonate), the foundational principles and experimental methodologies are largely transferable.

Future research should focus on the direct synthesis and characterization of poly(this compound)-functionalized nanoparticles to elucidate any unique properties compared to other sulfonated polymers. In-depth studies on their interaction with biological systems, including detailed investigations into the specific signaling pathways they may modulate, will be crucial for their translation into clinical applications. The continued exploration of such materials will undoubtedly contribute to the advancement of nanomedicine and the development of next-generation therapeutics.

Sodium Ethenesulfonate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Core Properties, Synthesis, and Applications of a Versatile Monomer

Sodium ethenesulfonate, also commonly known as sodium vinylsulfonate, is a highly reactive organosulfur monomer with significant applications across various scientific and industrial domains, including a noteworthy role in the pharmaceutical and biomedical sectors. Its unique molecular structure, featuring a vinyl group and a sulfonate salt, imparts valuable properties that are leveraged in polymerization and organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and a look into its applications relevant to researchers, scientists, and drug development professionals.

Core Properties and Molecular Structure

This compound is a water-soluble compound typically supplied as a colorless to light-yellow aqueous solution.[1] Its high reactivity stems from the carbon-carbon double bond, making it a valuable monomer for creating poly(anionic) polymers and copolymers.

CAS Number: 3039-83-6

Molecular Formula: C₂H₃NaO₃S

Molecular Structure:

The structure consists of a vinyl group (CH₂=CH-) directly attached to a sulfonate group (-SO₃⁻), with a sodium cation (Na⁺) as the counter-ion.

-

SMILES: C=CS(=O)(=O)[O-].[Na+]

-

InChI: InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1

-

InChI Key: BWYYYTVSBPRQCN-UHFFFAOYSA-M

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 130.10 g/mol |

| Melting Point | -20 °C |

| Boiling Point | 100 °C (at 101,325 Pa) |

| Density | 1.176 g/mL at 25 °C |

| Refractive Index | n20/D 1.376 |

| Water Solubility | Soluble |

| pKa | -2.71 (at 20 °C) |

| Appearance | Colorless to light yellow to light orange solution |

Synthesis of this compound

The industrial production of this compound is primarily achieved through the alkaline hydrolysis of carbyl sulfate. This reaction is highly exothermic and necessitates precise control over temperature and pH. An alternative laboratory-scale synthesis involves the reaction of vinylsulfonic acid with sodium hydroxide under controlled pH conditions (pH 7–9).[1] For high-purity applications, such as in polymer studies, purification of the resulting sodium salt can be performed using techniques like dialysis or ion-exchange chromatography to eliminate unreacted monomers and ionic byproducts.[1]

Experimental Protocols

Synthesis of Poly(sodium vinylsulfonate)-Grafted Polyetheretherketone (PEEK) Surface

This protocol describes a single-step UV-induced graft polymerization method to create a poly(sodium vinylsulfonate)-grafted PEEK surface, which has shown potential in improving the osteogenic activity of the implant material.[2]

Materials:

-

PEEK specimens

-

Sodium vinylsulfonate

-

Deionized water

-

Acetone

-

Ethanol

-

UV light source (maximum intensity at 365 nm)

Procedure:

-

Sample Preparation: Ultrasonically rinse the PEEK specimens sequentially with acetone, ethanol, and deionized water. Dry the samples at room temperature.[2]

-

Grafting Solution Preparation: Prepare a 1.0 M solution of sodium vinylsulfonate in deionized water.[2]

-

UV-Induced Graft Polymerization:

-

Immerse the cleaned PEEK specimens in the 1.0 M sodium vinylsulfonate solution.[2]

-

Irradiate the solution containing the PEEK specimens with UV light (maximum intensity at 365 nm) to initiate the graft polymerization reaction.[2]

-

The duration of the UV irradiation can be varied (e.g., 20 min, 40 min, or 90 min) to achieve different grafting densities.[2]

-

-

Post-Grafting Cleaning: After irradiation, thoroughly wash the grafted PEEK specimens with deionized water to remove any unreacted monomer and non-grafted polymer.

-

Drying: Dry the poly(sodium vinylsulfonate)-grafted PEEK surfaces.

Synthesis of Poly(acrylic acid-co-sodium vinyl sulfonate) Hydrogels for Drug Delivery

This protocol outlines the synthesis of pH-sensitive hydrogels composed of acrylic acid and sodium vinyl sulfonate, which can be utilized for controlled drug delivery applications.[1]

Materials:

-

Acrylic acid (AA)

-

Sodium vinyl sulfonate (SVS)

-

Ethylene glycol dimethacrylate (EGDMA) as a cross-linker

-

Benzoyl peroxide (BPO) as an initiator

-

Deionized water

-

Ethanol

Procedure:

-

Monomer and Cross-linker Preparation:

-

In a round bottom flask, dissolve a weighed amount of sodium vinyl sulfonate in deionized water with constant stirring at ambient temperature.

-

In a separate flask, dissolve varying amounts of EGDMA and BPO in acrylic acid.[3]

-

-

Polymerization Mixture Preparation:

-

Polymerization:

-

Purification:

-

After polymerization, remove the hydrogel from the molds.

-

Wash the hydrogel thoroughly with a water/ethanol mixture to remove any unreacted monomers and initiator.[1]

-

-

Drying: Dry the hydrogel discs at 40°C until a constant weight is achieved.[1]

Applications in Research and Drug Development

This compound and its polymeric derivatives have garnered significant interest in the biomedical and pharmaceutical fields due to their unique properties.

-

Drug Delivery Systems: Copolymers containing sodium vinylsulfonate, such as poly(acrylic acid-co-vinylsulfonic acid), are used to create pH-sensitive hydrogels for controlled drug release.[3] The sulfonate groups contribute to the blood compatibility of these materials.[3]

-

Biomaterial Surface Modification: Grafting poly(sodium vinylsulfonate) onto the surfaces of biomaterials like PEEK has been shown to enhance their hydrophilicity and improve cellular responses, such as osteoblast compatibility and osteogenic activity.[2] The negatively charged sulfonate groups are thought to play a role in this by chelating calcium ions, which can transduce osteogenic signals.[2]

-

Biocompatible Coatings: The presence of sulfonate groups can reduce protein adsorption and platelet adhesion on material surfaces, making polymers derived from this compound promising candidates for creating biocompatible coatings for medical devices.

-

Pharmaceutical Intermediates: this compound serves as an intermediate in various organic syntheses within the pharmaceutical industry.

Logical and Experimental Workflows

While this compound is not directly involved in biological signaling pathways, its application in creating functional biomaterials for drug development involves a clear experimental workflow. The following diagram illustrates the key stages in the synthesis and characterization of a poly(sodium vinylsulfonate)-grafted surface for biomedical applications.

The following diagram illustrates the process of creating a hydrogel for controlled drug release, from synthesis to in vitro testing.

References

An In-depth Technical Guide to the Solubility and Stability of Sodium Ethenesulfonate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of sodium ethenesulfonate (also known as sodium vinylsulfonate) in aqueous solutions. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction

This compound (CAS No: 3039-83-6) is a versatile organosulfur compound widely used as a monomer in the production of anionic polymers and copolymers. Its high water solubility and reactivity make it a valuable component in various applications, including as a brightener in electroplating, a surfactant, and an intermediate in pharmaceutical synthesis. Understanding its behavior in aqueous solutions is critical for optimizing reaction conditions, ensuring formulation stability, and maintaining product quality.

Physicochemical Properties

This compound is typically supplied as a 25-30% aqueous solution, which is a colorless to light yellow liquid. The pure compound is a solid. It is a salt of a very strong acid, with a pKa of -2.71, meaning it is fully ionized in aqueous solutions.

Solubility

This compound exhibits excellent solubility in water due to its ionic nature. It is slightly soluble in methanol and generally insoluble in non-polar organic solvents.

Quantitative Solubility Data

| Temperature (°C) | Solubility ( g/100 g Water) |

| 0 | > 30 (Estimated) |

| 20 | > 30 (Estimated) |

| 40 | > 35 (Estimated) |

| 60 | > 40 (Estimated) |

| 80 | > 45 (Estimated) |

| 100 | > 50 (Estimated) |

Note: The data in this table is illustrative and not based on direct experimental measurements for this compound. It is intended to show the expected positive correlation between temperature and solubility for this type of compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.

Materials:

-

This compound

-

Distilled or deionized water

-

Constant temperature water bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Centrifuge

-

HPLC with a suitable detector (e.g., UV or conductivity) or another suitable analytical method

Procedure:

-

Add an excess amount of this compound to a known volume of water in a sealed flask.

-

Place the flask in a constant temperature water bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge an aliquot of the supernatant to remove any undissolved solids.

-

Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Repeat the experiment at different temperatures to determine the temperature-dependent solubility.

Stability

This compound is generally considered stable under normal storage conditions. However, its stability can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

Factors Affecting Stability

-

Temperature: Elevated temperatures can potentially lead to polymerization or degradation. Studies on the thermal degradation of poly(sodium vinylsulfonate) show that the polymer begins to degrade at temperatures around 200°C.[1] The monomer is expected to be more stable, but prolonged exposure to high temperatures should be avoided.

-

Light: The compound is known to be light-sensitive. Exposure to UV light may induce polymerization or other degradation pathways. Therefore, it should be stored in light-resistant containers.

-

Oxidizing Agents: this compound is incompatible with strong oxidizing agents. Contact with such agents can lead to rapid and potentially hazardous reactions.

Quantitative Stability Data

Specific kinetic data for the degradation of this compound as a function of pH and temperature in aqueous solutions is not widely published. The following tables are provided as templates for presenting such data, which should be determined experimentally for specific formulations and storage conditions.

Table 2: Illustrative Stability of this compound in Aqueous Solution at 25°C

| pH | Half-life (t1/2) (days) | Degradation Rate Constant (k) (day-1) |

| 2.0 | > 365 (Estimated) | < 0.0019 (Estimated) |

| 5.0 | > 365 (Estimated) | < 0.0019 (Estimated) |

| 7.0 | > 365 (Estimated) | < 0.0019 (Estimated) |

| 9.0 | To be determined | To be determined |

| 12.0 | To be determined | To be determined |

Table 3: Illustrative Thermal Stability of this compound in Aqueous Solution (pH 7.0)

| Temperature (°C) | Half-life (t1/2) (days) | Degradation Rate Constant (k) (day-1) |

| 4 | > 365 (Estimated) | < 0.0019 (Estimated) |

| 25 | > 365 (Estimated) | < 0.0019 (Estimated) |

| 40 | To be determined | To be determined |

| 60 | To be determined | To be determined |

Experimental Protocol for Stability Assessment (HPLC Method)

A stability-indicating HPLC method is the preferred approach for assessing the degradation of this compound and quantifying its concentration over time.

Materials:

-

This compound aqueous solution

-

pH buffers

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

HPLC system with a suitable detector (e.g., UV-Vis or conductivity)

-

Validated HPLC method for this compound

Procedure:

-

Prepare solutions of this compound in aqueous buffers at various pH values.

-

Divide the solutions into aliquots for storage under different conditions (e.g., different temperatures, light exposure).

-

At specified time points, withdraw samples from each condition.

-

Analyze the samples using the validated HPLC method to determine the concentration of the remaining this compound.

-

Monitor for the appearance of any degradation products.

-

Calculate the degradation rate constant and half-life under each condition.

Factors Influencing Stability and Potential Degradation Pathways

The primary factors influencing the stability of this compound in aqueous solutions are pH, temperature, and light. The vinyl group is the most reactive part of the molecule.

Conclusion

This compound is a highly water-soluble and generally stable compound, making it suitable for a variety of applications in aqueous systems. However, its sensitivity to light and incompatibility with strong oxidizing agents must be considered during handling and storage. For critical applications, particularly in the pharmaceutical industry, it is imperative to conduct specific stability studies under the intended conditions of use to ensure product quality and efficacy. The experimental protocols and illustrative data presented in this guide provide a framework for such investigations.

References

The Rising Potential of Sodium Ethenesulfonate in Novel Polymer Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium ethenesulfonate (SES), a vinyl monomer distinguished by its reactive double bond and hydrophilic sulfonate group, is emerging as a pivotal building block in the synthesis of innovative polymers with broad-ranging applications, particularly in the biomedical and pharmaceutical sectors.[1][2] This technical guide provides an in-depth exploration of the potential of this compound as a monomer for creating novel polymers. It consolidates key data on its copolymerization behavior, details established experimental protocols for polymer synthesis, and elucidates the interaction of the resulting sulfonated polymers with biological signaling pathways, offering a comprehensive resource for researchers and professionals in the field.

Introduction: The Versatility of a Sulfonated Monomer

This compound (CAS 3039-83-6), also known as sodium vinylsulfonate, is an organosulfur compound that serves as a highly reactive monomer in polymerization processes.[2] Its unique molecular structure, featuring a vinyl group susceptible to radical attack and a strongly acidic sulfonate group, imparts valuable properties to the resulting polymers, including high water solubility, anionic character, and the potential for controlled microstructure.[1] These characteristics make poly(this compound) and its copolymers attractive candidates for a variety of high-tech applications, from industrial processes to advanced drug delivery systems.[1][2]

Polymers derived from this compound are noted for their biocompatibility and have been investigated for their role in enhancing the therapeutic efficacy of protein-based drugs and in the development of controlled-release hydrogels.[3][4][5] The sulfonate groups can mimic the structure of heparin and heparan sulfate, allowing these polymers to interact with growth factors and their receptors, thereby modulating cellular signaling pathways.[3][6] This guide will delve into the specifics of harnessing these properties for the creation of novel and functional polymeric materials.

Physicochemical and Reactivity Profile of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| CAS Number | 3039-83-6 |

| Molecular Formula | C₂H₃NaO₃S |

| Molecular Weight | 130.10 g/mol |

| Appearance | Colorless to light yellow solution |

| Solubility | Soluble in water |

| pKa | -2.71 (of the corresponding acid) |

| Density | 1.176 g/mL at 25 °C |

Table 2: Monomer Reactivity Ratios for Copolymers Involving Sulfonated Monomers

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Conditions | Reference |

| 4-Vinylbenzenesulfonic acid sodium salt | Acrylamide | 2.0 ± 0.33 | 0.085 ± 0.020 | 0.1M NaCl solution | [3] |

| Styrene | Sodium Styrene Sulfonate | 0.6 | 10 | Emulsion Polymerization | [11] |

| N-Vinylpyrrolidone | Acrylic Acid | >1 | <1 | Free radical solution polymerization | [12] |

Note: Data for this compound is limited in tabular format. The provided data for structurally similar sulfonated monomers offers insight into expected reactivity trends.

Synthesis of Novel Polymers: Methodologies and Protocols

The synthesis of polymers containing this compound can be achieved through various polymerization techniques. Controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are particularly valuable for creating well-defined polymer architectures with controlled molecular weights and low polydispersity.[13][14]

Detailed Experimental Protocol: RAFT Polymerization of this compound for Diblock Copolymers

This protocol describes a typical procedure for the synthesis of a diblock copolymer using RAFT polymerization, a versatile method for creating polymers with complex architectures.[13][14]

Materials:

-

This compound (SES)

-

N-isopropylacrylamide (NIPAM)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) - RAFT agent

-

4,4′-Azobis(4-cyanovaleric acid) (V-501) - Initiator

-

1,4-Dioxane (solvent)

-

Deionized water

-

Dialysis tubing (MWCO appropriate for the target polymer)

Procedure:

-

Preparation of the Macro-CTA:

-

In a Schlenk flask, dissolve NIPAM, CPAD, and V-501 in 1,4-dioxane. The molar ratio of [NIPAM]:[CPAD]:[V-501] should be carefully calculated based on the desired molecular weight of the first block.

-

Deoxygenate the solution by three freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at 70 °C and stir for the predetermined reaction time to achieve high monomer conversion.

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

-

Precipitate the resulting poly(NIPAM) macro-chain transfer agent (PNIPAM-CTA) in cold diethyl ether, filter, and dry under vacuum.

-

-

Chain Extension with this compound:

-

In a separate Schlenk flask, dissolve the purified PNIPAM-CTA and this compound in deionized water.

-

Add a fresh portion of the initiator V-501. The molar ratio of [SES]:[PNIPAM-CTA]:[V-501] will determine the length of the second block.

-

Deoxygenate the solution using the freeze-pump-thaw method.

-

Immerse the flask in a preheated oil bath at 70 °C and polymerize for the desired time.

-

Terminate the reaction by cooling and exposure to air.

-

-

Purification:

-

Purify the resulting diblock copolymer, poly(NIPAM)-b-poly(SES), by dialysis against deionized water for several days to remove unreacted monomer and initiator fragments.

-

Isolate the final product by lyophilization.

-

Detailed Experimental Protocol: Synthesis of a Poly(this compound-co-acrylic acid) Hydrogel for Drug Delivery

This protocol outlines the fabrication of a cross-linked hydrogel suitable for pH-responsive drug delivery applications.[5]

Materials:

-

This compound (SES)

-

Acrylic acid (AA)

-

Ethylene glycol dimethacrylate (EGDMA) - Cross-linker

-

Ammonium persulfate (APS) - Initiator

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of the Monomer Solution:

-

In a beaker, dissolve the desired amounts of SES, AA, and EGDMA in deionized water. The ratio of monomers and the concentration of the cross-linker will determine the swelling properties and network structure of the hydrogel.

-

-

Initiation of Polymerization:

-

Add a freshly prepared aqueous solution of APS to the monomer solution.

-

Stir the mixture thoroughly to ensure homogeneity.

-

-

Gelation:

-

Pour the reaction mixture into a suitable mold (e.g., between two glass plates separated by a spacer).

-

Place the mold in an oven at 60 °C for a specified period (e.g., 24 hours) to allow for complete polymerization and cross-linking.

-

-

Purification and Drying:

-

After polymerization, remove the resulting hydrogel sheet from the mold.

-

Wash the hydrogel extensively with a mixture of deionized water and ethanol to remove any unreacted monomers, initiator, and cross-linker.

-

Cut the purified hydrogel into discs of the desired dimensions.

-

Dry the hydrogel discs in an oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

-

Characterization and Performance Data of this compound-Based Polymers

The performance of polymers derived from this compound is highly dependent on their molecular characteristics and composition.

Table 3: Molecular Weight and Polydispersity of RAFT-Synthesized Sulfonated Polymers

| Polymer Architecture | Comonomers | Mn ( g/mol ) (Experimental) | PDI | Polymerization Method | Reference |

| Linear | Acrylic Acid | 3,600 | 1.38 | RAFT | [13] |

| Linear | Acrylic Acid | 18,500 | 1.52 | RAFT | [13] |

| Diblock | NIPAM, SES | Varies with monomer/CTA ratio | Typically < 1.3 | RAFT | [15] |

Table 4: Drug Loading and Release from Sulfonated Polymer-Based Hydrogels

| Polymer System | Model Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Release Kinetics Model | Reference |

| Poly(acrylic acid-co-vinylsulfonic acid) | Isosorbide Mononitrate | Varies with formulation | N/A | Higuchi, Korsmeyer-Peppas | [5] |

| Chitosan/Guar Gum/PVA Hydrogel | Paracetamol | N/A | 98.66 ± 1.01 | Peppas | |

| Albumin Nanoparticles | Sulfasalazine | Varies | 81.3 ± 5.3 | Sustained release | [16] |

N/A: Data not available in the cited source. The release of drugs from these hydrogel matrices is often governed by a combination of diffusion and polymer chain relaxation, frequently following Higuchi or Korsmeyer-Peppas kinetics.[17][18]

Interaction with Biological Systems: A Focus on Drug Delivery

The anionic nature and potential to mimic natural glycosaminoglycans make polymers containing this compound particularly interesting for drug delivery applications. Their interaction with cells and biological signaling pathways is a key area of research.

Cellular Internalization Pathways

Polymers and nanoparticles based on this compound are typically internalized by cells through endocytosis. The specific pathway, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, can be influenced by the polymer's size, shape, and surface charge.[19][20][21][22][23] Understanding these mechanisms is crucial for designing drug delivery systems that can effectively reach their intracellular targets.

Caption: General workflow for the cellular uptake of sulfonated polymers.

Modulation of the Fibroblast Growth Factor (FGF) Signaling Pathway

Sulfonated polymers, including those derived from this compound, can act as mimics of heparan sulfate proteoglycans (HSPGs). HSPGs are essential co-receptors for fibroblast growth factors (FGFs), playing a critical role in stabilizing the FGF-FGF receptor (FGFR) complex and initiating downstream signaling.[6][24][25] By mimicking HSPGs, these synthetic polymers can enhance the binding of FGFs to their receptors, leading to the activation of intracellular signaling cascades such as the Ras-MAPK pathway, which is pivotal in regulating cell proliferation, differentiation, and survival.[2][4][6]

Caption: Modulation of the FGF signaling pathway by poly(this compound).

Future Outlook and Conclusion

This compound presents a versatile and powerful tool for the development of novel polymers with significant potential, especially in the fields of drug delivery and regenerative medicine. The ability to precisely control the architecture of poly(this compound)-containing polymers through techniques like RAFT polymerization opens up new avenues for creating materials with tailored properties.[13][14] Future research will likely focus on the development of multifunctional copolymers that can respond to multiple stimuli, target specific cell types, and deliver therapeutic payloads with high precision. The continued exploration of the interactions between these synthetic sulfonated polymers and biological systems will undoubtedly unlock new therapeutic strategies and advanced materials. This guide serves as a foundational resource to stimulate and support these future endeavors.

References

- 1. [PDF] Linear method for determining monomer reactivity ratios in copolymerization | Semantic Scholar [semanticscholar.org]

- 2. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Poly(Vinyl Sulfonate) Facilitates bFGF-Induced Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemically Cross-Linked Poly(acrylic-co-vinylsulfonic) Acid Hydrogel for the Delivery of Isosorbide Mononitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfated polysaccharides interact with fibroblast growth factors and protect from denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composi ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00270A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]

- 13. RAFT-synthesized Graft Copolymers that Enhance pH-dependent Membrane Destabilization and Protein Circulation Times - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Collection - RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers - Macromolecules - Figshare [acs.figshare.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploration and insights into the cellular internalization and intracellular fate of amphiphilic polymeric nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Parameters and characteristics governing cellular internalization and trans-barrier trafficking of nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cellular Binding, Motion, and Internalization of Synthetic Gene Delivery Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Strategies for the enhanced intracellular delivery of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fibroblast Growth Factor-based Signaling through Synthetic Heparan Sulfate Blocks Copolymers Studied Using High Cell Density Three-dimensional Cell Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Comprehensive Safety and Handling Guide for Sodium Ethenesulfonate in a Laboratory Setting

This technical guide provides detailed safety and handling protocols for sodium ethenesulfonate, intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a substance that can cause skin and serious eye irritation.[1][2][3] Some sources also indicate that it may cause respiratory irritation.[3][4]

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₂H₃NaO₃S | |

| Molecular Weight | 130.10 g/mol | |

| Appearance | Colorless solution or solid | [1] |

| Melting Point | 201°C (lit.) | [1] |

| Boiling Point | 190°C (lit.) | [1] |

| Density | 1.206 g/cm³ | |

| Solubility in Water | Soluble | |

| pKa | -2.71 at 20°C | [5] |

Toxicological Data

The following table summarizes the available acute toxicity data for this compound.

| Route of Exposure | Species | Value | Source |

| Oral | Rat | LD50 > 15000 mg/kg | [6] |

| Dermal | Rat | LD50 > 2000 mg/kg | [6] |

It is important to note that detailed experimental protocols for these toxicological studies are not typically provided in standard safety data sheets and are therefore not included in this guide.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the chemical.

Handling:

-

Handle in a well-ventilated area.[1][7] Use a local exhaust ventilation system if possible.[2][8]

-

Do not eat, drink, or smoke in the work area.[9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

-

Protect from moisture.[2][10] The substance is reported to be air-sensitive and light-sensitive.[6]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Type of Protection | Specification | Source |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [2][6][9] |

| Skin Protection | Wear protective gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex). Wear impervious clothing to prevent skin contact. | [1][2][9] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A NIOSH-approved respirator with organic vapor cartridges may be used if needed. | [1][9] |

First Aid Measures

In the event of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [1][7] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice/attention. | [1][2] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [1] |

Fire and Explosion Hazard Data

| Parameter | Information | Source |

| Flammability | Materials that will not burn under typical fire conditions. | [1] |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray. | [1][7][8][11] |

| Hazardous Combustion Products | May produce smoke, fumes, and oxides of carbon and sulfur. | [7][12] |

| Fire-Fighting Procedures | Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [1][6][7] |

Accidental Release Measures

In case of a spill or leak, follow these procedures to mitigate the hazard.

-

Personal Precautions: Ensure adequate ventilation.[1][12] Evacuate personnel to safe areas.[1] Avoid contact with the substance and prevent inhalation of dust or vapors.[1][12]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, storm sewers, or waterways.[1][7][12]

-

Methods for Cleaning Up: Absorb the liquid with an inert material (e.g., sand, earth) and collect it for disposal.[7][13] For solid spills, sweep up and shovel into suitable containers for disposal.[6][11] Flush the area with water after collection.[13]

Visualized Workflows

The following diagrams illustrate key safety workflows for handling this compound in the laboratory.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Sodium ethanesulphonate | C2H5NaO3S | CID 4192170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Buy this compound | 3039-83-6 [smolecule.com]

- 6. simmons.chemoventory.com [simmons.chemoventory.com]

- 7. media.hiscoinc.com [media.hiscoinc.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 10. Sodium Cumene Sulfonate 40–93% | Teget Kimya [tegetkimya.com]

- 11. fishersci.pt [fishersci.pt]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. conncoll.edu [conncoll.edu]

Unraveling the History of a Versatile Monomer: A Technical Guide to Sodium Ethenesulfonate

For Immediate Release

A comprehensive technical guide detailing the historical development and early industrial applications of sodium ethenesulfonate has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the origins of this pivotal monomer, from its initial synthesis to its foundational uses that paved the way for its modern applications.

This compound (also known as sodium vinylsulfonate) is an organosulfur compound that has become indispensable in the synthesis of a wide array of polymers. Its unique properties, stemming from the presence of both a reactive vinyl group and a hydrophilic sulfonate group, have cemented its role in numerous industrial processes.

Historical Development and Early Synthesis